molecular formula C11H13ClO B13521473 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol

Cat. No.: B13521473
M. Wt: 196.67 g/mol
InChI Key: WSSHPVGMYIDWKP-UHFFFAOYSA-N
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Description

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol is an organic compound characterized by a cyclopropyl ring attached to a chlorophenyl group and an ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol typically involves the cyclopropanation of a suitable precursor, such as 4-chlorophenyl ethylene, followed by the introduction of the ethan-1-ol group. One common method involves the reaction of 4-chlorophenyl ethylene with a cyclopropanating agent like diazomethane under controlled conditions to form the cyclopropyl derivative. This intermediate is then subjected to reduction using reagents like lithium aluminum hydride to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed:

    Oxidation: Formation of 1-[1-(4-Chlorophenyl)cyclopropyl]ethanone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol exerts its effects involves interactions with specific molecular targets. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-[2-(4-Chlorophenyl)cyclopropyl]ethan-1-one
  • 1-(4-Chlorophenyl)ethan-1-ol
  • 1-(4-Chlorophenyl)ethanol

Comparison: 1-[1-(4-Chlorophenyl)cyclopropyl]ethan-1-ol is unique due to the presence of both a cyclopropyl ring and a chlorophenyl group, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for specific research applications.

Properties

Molecular Formula

C11H13ClO

Molecular Weight

196.67 g/mol

IUPAC Name

1-[1-(4-chlorophenyl)cyclopropyl]ethanol

InChI

InChI=1S/C11H13ClO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5,8,13H,6-7H2,1H3

InChI Key

WSSHPVGMYIDWKP-UHFFFAOYSA-N

Canonical SMILES

CC(C1(CC1)C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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